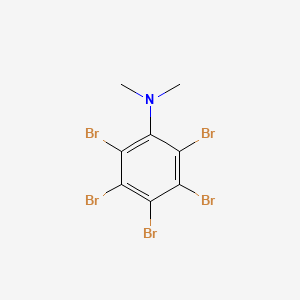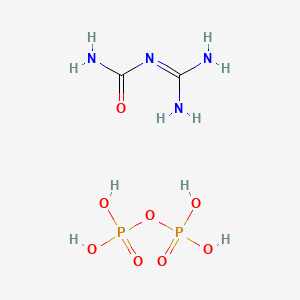![molecular formula C13H20N2O2S4 B14489364 Methyl bis[(pyrrolidine-1-carbothioyl)sulfanyl]acetate CAS No. 64394-69-0](/img/structure/B14489364.png)
Methyl bis[(pyrrolidine-1-carbothioyl)sulfanyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl bis[(pyrrolidine-1-carbothioyl)sulfanyl]acetate is a chemical compound that features a unique structure incorporating pyrrolidine rings and sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl bis[(pyrrolidine-1-carbothioyl)sulfanyl]acetate typically involves the reaction of pyrrolidine with carbon disulfide and methyl chloroacetate. The reaction conditions often require a base such as sodium hydroxide to facilitate the formation of the desired product. The process can be summarized as follows:
Step 1: Pyrrolidine reacts with carbon disulfide to form pyrrolidine-1-carbothioyl.
Step 2: The intermediate product then reacts with methyl chloroacetate in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl bis[(pyrrolidine-1-carbothioyl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield thiol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Amides or esters, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl bis[(pyrrolidine-1-carbothioyl)sulfanyl]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mecanismo De Acción
The mechanism of action of Methyl bis[(pyrrolidine-1-carbothioyl)sulfanyl]acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved may include inhibition of key enzymes in metabolic pathways or interaction with cellular receptors that regulate biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2,5-dione: A versatile scaffold used in drug discovery.
Pyrrolidine-1-carbothioyl derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
Methyl bis[(pyrrolidine-1-carbothioyl)sulfanyl]acetate is unique due to its dual pyrrolidine rings and sulfur atoms, which confer distinct chemical and biological properties
Propiedades
Número CAS |
64394-69-0 |
|---|---|
Fórmula molecular |
C13H20N2O2S4 |
Peso molecular |
364.6 g/mol |
Nombre IUPAC |
methyl 2,2-bis(pyrrolidine-1-carbothioylsulfanyl)acetate |
InChI |
InChI=1S/C13H20N2O2S4/c1-17-10(16)11(20-12(18)14-6-2-3-7-14)21-13(19)15-8-4-5-9-15/h11H,2-9H2,1H3 |
Clave InChI |
KKTNHQBVFHNKCB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(SC(=S)N1CCCC1)SC(=S)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(3,4,5-Trimethoxyanilino)ethoxy]ethan-1-ol](/img/structure/B14489288.png)





![2H-Naphth[2,3-f]isoindole-2-propanaminium, 4,11-diamino-1,3,5,10-tetrahydro-N,N,N-trimethyl-1,3,5,10-tetraoxo-, methyl sulfate](/img/structure/B14489333.png)
![(4-{3-[(2-Chloroethyl)sulfanyl]propanamido}phenyl)arsonic acid](/img/structure/B14489337.png)




